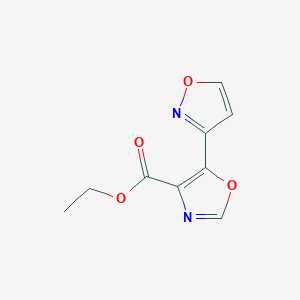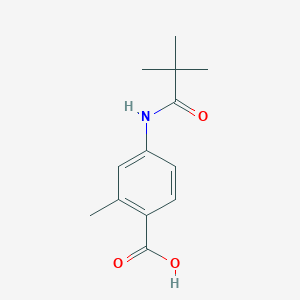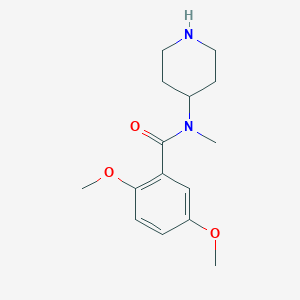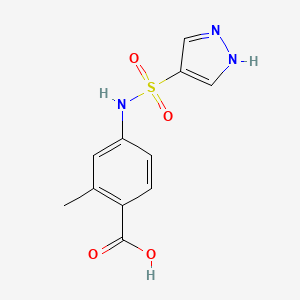![molecular formula C20H21N3O4S B7589384 N-[(Z)-2,3-dihydroinden-1-ylideneamino]-3-morpholin-4-ylsulfonylbenzamide](/img/structure/B7589384.png)
N-[(Z)-2,3-dihydroinden-1-ylideneamino]-3-morpholin-4-ylsulfonylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Z)-2,3-dihydroinden-1-ylideneamino]-3-morpholin-4-ylsulfonylbenzamide, also known as DIMS0150, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
N-[(Z)-2,3-dihydroinden-1-ylideneamino]-3-morpholin-4-ylsulfonylbenzamide exerts its anti-cancer effects by inhibiting the activity of the enzyme NEDD4-1, which is involved in the regulation of various cellular processes, including cell proliferation and survival. By inhibiting NEDD4-1, N-[(Z)-2,3-dihydroinden-1-ylideneamino]-3-morpholin-4-ylsulfonylbenzamide induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-[(Z)-2,3-dihydroinden-1-ylideneamino]-3-morpholin-4-ylsulfonylbenzamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer and is involved in the regulation of pH in cancer cells. Additionally, N-[(Z)-2,3-dihydroinden-1-ylideneamino]-3-morpholin-4-ylsulfonylbenzamide has been shown to have anti-inflammatory effects and to inhibit the production of nitric oxide, which is involved in the regulation of immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[(Z)-2,3-dihydroinden-1-ylideneamino]-3-morpholin-4-ylsulfonylbenzamide in lab experiments is its specificity for NEDD4-1, which allows for the selective inhibition of this enzyme without affecting other cellular processes. Additionally, N-[(Z)-2,3-dihydroinden-1-ylideneamino]-3-morpholin-4-ylsulfonylbenzamide has been shown to have low toxicity in animal studies, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of using N-[(Z)-2,3-dihydroinden-1-ylideneamino]-3-morpholin-4-ylsulfonylbenzamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-[(Z)-2,3-dihydroinden-1-ylideneamino]-3-morpholin-4-ylsulfonylbenzamide. One area of focus is the development of more potent and selective inhibitors of NEDD4-1. Additionally, the potential use of N-[(Z)-2,3-dihydroinden-1-ylideneamino]-3-morpholin-4-ylsulfonylbenzamide in combination with other cancer therapies, such as immunotherapy, is an area of active research. Finally, further studies are needed to investigate the potential use of N-[(Z)-2,3-dihydroinden-1-ylideneamino]-3-morpholin-4-ylsulfonylbenzamide in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases.
Métodos De Síntesis
N-[(Z)-2,3-dihydroinden-1-ylideneamino]-3-morpholin-4-ylsulfonylbenzamide can be synthesized through a multistep process that involves the reaction of 2,3-dihydroindene-1-carboxaldehyde with morpholine to form the corresponding imine. This imine is then reacted with 3-aminobenzenesulfonamide to form the final product, N-[(Z)-2,3-dihydroinden-1-ylideneamino]-3-morpholin-4-ylsulfonylbenzamide.
Aplicaciones Científicas De Investigación
N-[(Z)-2,3-dihydroinden-1-ylideneamino]-3-morpholin-4-ylsulfonylbenzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including prostate, breast, and lung cancer cells. Additionally, N-[(Z)-2,3-dihydroinden-1-ylideneamino]-3-morpholin-4-ylsulfonylbenzamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Propiedades
IUPAC Name |
N-[(Z)-2,3-dihydroinden-1-ylideneamino]-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c24-20(22-21-19-9-8-15-4-1-2-7-18(15)19)16-5-3-6-17(14-16)28(25,26)23-10-12-27-13-11-23/h1-7,14H,8-13H2,(H,22,24)/b21-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDVKDQFSGYNCC-VZCXRCSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NNC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=N/NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)/C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-2,3-dihydroinden-1-ylideneamino]-3-morpholin-4-ylsulfonylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(Aminomethyl)piperidin-1-yl]-(2,4-dimethoxyphenyl)methanone](/img/structure/B7589305.png)
![[1-[1-(4-Fluorophenyl)ethyl]piperidin-4-yl]methanamine](/img/structure/B7589308.png)
![4-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-methylbenzoic acid](/img/structure/B7589324.png)
![4-fluoro-N-[(1-methylpiperidin-2-yl)methyl]benzamide](/img/structure/B7589331.png)

![5-chloro-2-fluoro-N-[(1-methylpiperidin-2-yl)methyl]benzamide](/img/structure/B7589339.png)
![4-[(5-Chloro-2-fluorobenzoyl)amino]-2-methylbenzoic acid](/img/structure/B7589353.png)
![3-(3-methoxyphenyl)-N-[(1-methylpiperidin-3-yl)methyl]cyclobutan-1-amine](/img/structure/B7589360.png)

![2-[1-[(E)-3-(4-bromophenyl)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl]pyridin-2-ylidene]propanedinitrile](/img/structure/B7589365.png)
![4-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2-methylbenzoic acid](/img/structure/B7589379.png)

